3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine
Description
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine (CAS: 20529-22-0) is a piperazine derivative featuring a 3-methylphenyl substituent at the 4-position of the piperazine ring and a propan-1-amine group linked via a propyl chain. Its molecular weight is 233.36 g/mol, with a purity of 98% in commercial preparations . This compound is structurally related to arylpiperazine ligands, which are widely studied for their interactions with serotonin (5-HT) and dopamine receptors.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKAQYKNOCNRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267556 | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20529-22-0 | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20529-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3-methylphenylpiperazine with 3-chloropropan-1-amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Structural Differences and Implications
Phenyl Substituents :
- Methyl (3-Me) : Balances lipophilicity and steric effects, optimizing blood-brain barrier (BBB) penetration .
- Methoxy (2-OMe) : Enhances 5-HT1A binding due to electron-donating effects; seen in serotonin receptor ligands .
- Trifluoromethyl (3-CF3) : Increases metabolic stability and lipophilicity but may reduce CNS penetration due to higher molecular weight .
- Chlorine (3-Cl, 2,3-DiCl) : Electron-withdrawing effects improve dopamine receptor selectivity (e.g., D4) .
- Core Ring Modifications: Piperazine vs.
Chain Variations :
- Propan-1-amine : Standard chain length for amine functionality; modifications (e.g., adamantane in ) enhance receptor specificity or pharmacokinetic properties.
Biological Activity
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine, also known as a piperazine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine ring and a propan-1-amine moiety, which contribute to its interaction with various biological targets.
The molecular formula of this compound is C_{15}H_{22}N_2, with a molecular weight of approximately 234.35 g/mol. The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. The following table summarizes the key synthetic routes and their respective yields:
| Synthetic Route | Yield (%) | Comments |
|---|---|---|
| Direct amination of piperazine | 85 | High yield with minimal side products |
| Alkylation with propan-1-amine | 75 | Moderate yield; requires purification |
| Refluxing with 3-methylphenyl | 80 | Effective for introducing substituents |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). The piperazine moiety is known to engage with serotonin and dopamine receptors, which may explain its potential therapeutic effects in treating psychiatric disorders.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound. For instance, one study reported that it exhibits antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain. Another investigation highlighted its potential as a Dopamine D2 receptor antagonist , which may have implications for treating conditions like schizophrenia.
Case Studies
- Antidepressant Activity : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The compound showed efficacy comparable to standard antidepressants like fluoxetine.
- Dopaminergic Activity : In vitro assays indicated that this compound inhibited dopamine uptake in synaptosomes, suggesting its role as a dopaminergic agent. This activity was further supported by behavioral tests which showed enhanced locomotor activity in treated animals.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that it has a high therapeutic index, suggesting that it can be administered at effective doses without significant adverse effects. Long-term exposure studies are still required to fully understand its chronic toxicity potential.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine, and how can structural purity be validated?
- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized via refluxing 1-phenylpiperazine with propan-1-amine precursors in the presence of KCO and tetraethylammonium bromide (TEBA) in acetone .
- Validation : Mass spectrometry (MS, ESI+) and H NMR are critical. For instance, MS (ESI+) can confirm molecular weight (e.g., m/z 219.33 for this compound ), while H NMR resolves substituent positions (e.g., piperazine protons at δ 2.40–3.01 ppm and aromatic protons at δ 6.8–7.2 ppm) .
Q. How does the 3-methylphenyl group influence the compound’s physicochemical properties?
- Methodology : Computational tools (e.g., LogP calculators) predict lipophilicity, while X-ray crystallography or DFT studies reveal steric effects. The methyl group increases hydrophobicity, enhancing membrane permeability. Comparative studies with non-methyl analogs (e.g., 4-phenylpiperazine derivatives) show altered solubility and receptor binding .
Q. What analytical techniques are essential for characterizing impurities in synthesized batches?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies unreacted precursors. LC-MS/MS detects sulfonic acid or nitrobenzene byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor targeting?
- Methodology :
- Pharmacophore Modeling : Map critical moieties (e.g., piperazine nitrogen, phenyl ring) using 3D-QSAR to predict affinity for serotonin/dopamine receptors .
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring and assess binding via radioligand assays (e.g., values for 5-HT receptors) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC in enzyme inhibition assays) across multiple cell lines .
- Metabolic Stability Testing : Use hepatic microsomes to identify species-specific metabolism (e.g., cytochrome P450 isoforms) that may alter efficacy .
Q. How can synthetic yield be improved while minimizing side reactions?
- Methodology :
- Catalyst Optimization : Replace TEBA with phase-transfer catalysts like PEG-400 to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 72 h to 6 h) and improve regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
